2-Isopropylmalic acid

Beschreibung

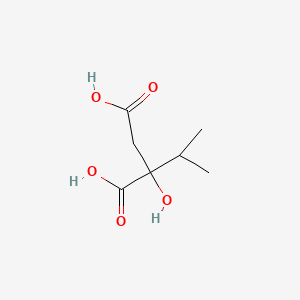

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-propan-2-ylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITYXLXUCSKTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863129 |

Source

|

| Record name | 2-Isopropylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3237-44-3 |

Source

|

| Record name | α-Isopropylmalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Isopropylmalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropylmalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7T9UY4KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylmalic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylmalic acid, a key intermediate in the biosynthesis of the essential amino acid leucine (B10760876), is a dicarboxylic acid of significant interest in metabolic research and as a potential target for antimicrobial drug development.[1] Its presence and concentration can serve as a biomarker for certain metabolic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound is structurally a derivative of malic acid, with an isopropyl group substituting one of the hydrogens at the C2 position.[1]

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-(propan-2-yl)butanedioic acid |

| SMILES | CC(C)C(O)(CC(=O)O)C(=O)O |

| InChI | InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) |

| InChI Key | BITYXLXUCSKTJS-UHFFFAOYSA-N |

| Molecular Formula | C7H12O5 |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 3237-44-3 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted due to limited availability of experimental data.

| Property | Value | Source |

| Melting Point | 144-146 °C | [2] |

| Boiling Point | Not Available (Decomposes) | |

| Water Solubility | 200 mg/mL (1135.27 mM) | [3] |

| pKa (Strongest Acidic) | ~3.63 (Predicted) | |

| LogP | -0.29 (Predicted) | |

| Appearance | Solid |

Biological Role: Leucine Biosynthesis

This compound is a crucial intermediate in the leucine biosynthesis pathway, which is essential for most bacteria, archaea, fungi, and plants.[4] This pathway is absent in animals, making its enzymes potential targets for antimicrobial agents.

The biosynthesis of leucine from α-ketoisovalerate involves a series of enzymatic reactions. This compound is formed in the first committed step and is subsequently converted to 3-isopropylmalic acid.

Experimental Protocols

Chemical Synthesis of this compound

A detailed protocol for the chemical synthesis of α-isopropylmalate (this compound) can be found in the publication by Schloss et al. (1988) in Methods in Enzymology.[3][5] While the full text is not publicly available, the citation provides a starting point for obtaining the detailed methodology. The synthesis generally involves the reaction of a suitable precursor with an isopropyl-containing reagent.

Purification of this compound

Purification of this compound can be achieved using chromatographic techniques. Anion exchange chromatography followed by preparative high-performance liquid chromatography (HPLC) with an octadecylsilane (B103800) (ODS) column has been shown to be effective for separating it from complex mixtures like yeast growth medium.[6]

Enzymatic Assay of 2-Isopropylmalate Synthase (EC 2.3.3.13)

The activity of 2-isopropylmalate synthase, the enzyme that produces this compound, can be determined by measuring the rate of Coenzyme A (CoA) release using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][8] The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

KCl (e.g., 20 mM)

-

Acetyl-CoA (e.g., 0.2 mM)

-

α-Ketoisovaleric acid (e.g., 0.5 mM)

-

DTNB solution (e.g., 1 mM in a suitable buffer)

-

Purified 2-isopropylmalate synthase

-

Absolute ethanol

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and α-ketoisovaleric acid.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the purified enzyme to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 5 minutes) at the chosen temperature.

-

Stop the reaction by adding absolute ethanol.

-

Add the DTNB solution to the stopped reaction mixture.

-

Measure the absorbance of the solution at 412 nm.

-

Calculate the amount of CoA produced based on the molar extinction coefficient of the DTNB-CoA adduct.

Enzymatic Assay of 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

The activity of 3-isopropylmalate dehydrogenase, the enzyme that consumes 3-isopropylmalic acid, can be assayed by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

-

MgCl2 (e.g., 1 mM)

-

KCl (e.g., 100 mM)

-

NAD+ (e.g., 5 mM)

-

3-Isopropylmalic acid (substrate, varied concentrations)

-

Purified 3-isopropylmalate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and NAD+.

-

Add a specific amount of the purified enzyme to the reaction mixture.

-

Initiate the reaction by adding 3-isopropylmalic acid.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The initial linear rate of the reaction is used to determine the enzyme activity. The amount of NADH produced can be calculated using its molar extinction coefficient.

Conclusion

This compound is a metabolite of fundamental importance in the biosynthesis of leucine in a wide range of organisms. Its unique chemical structure and properties, coupled with its central role in a pathway absent in higher animals, make it a subject of ongoing research, particularly in the quest for novel antimicrobial therapies. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and study the enzymatic reactions involving this key molecule. Further research into the experimental determination of all its physicochemical properties will provide a more complete understanding of this important dicarboxylic acid.

References

- 1. This compound | C7H12O5 | CID 77 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 3237-44-3 [sigmaaldrich.com]

- 3. P. aeruginosa Metabolome Database: this compound (PAMDB000135) [pseudomonas.umaryland.edu]

- 4. Isopropylmalic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of alpha-isopropylmalate, beta-isopropylmalate, and dimethylcitraconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of α-isopropylmalate synthases containing different copy numbers of tandem repeats in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

A Comprehensive Technical Guide on the Discovery and History of 2-Isopropylmalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylmalic acid, a crucial intermediate in the biosynthesis of the essential amino acid leucine (B10760876), stands as a testament to the foundational discoveries in metabolic pathways that have paved the way for advancements in biochemistry, microbiology, and drug development. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, methodologies, and quantitative data that led to its identification and the elucidation of its role in the leucine biosynthetic pathway. The pathway's absence in animals makes its components, including the enzymes that produce and metabolize this compound, attractive targets for the development of novel antimicrobial agents and herbicides.

The Discovery and Early History

The journey to understanding the biosynthesis of leucine and the role of its intermediates began in the mid-20th century, a period of burgeoning research into metabolic pathways. While leucine was first isolated in 1819 by French chemist Joseph Louis Proust from cheese, the intricate steps of its synthesis by microorganisms and plants remained a mystery for over a century.

The pivotal moment in the discovery of this compound came in 1963 , through the work of Murray Strassman and Louis N. Ceci . Their research, published in the Journal of Biological Chemistry, provided the first direct evidence for the enzymatic formation of α-isopropylmalic acid (a synonym for this compound) in yeast.[1] They demonstrated that a cell-free extract of yeast could catalyze the condensation of α-ketoisovalerate and acetyl-CoA to form this previously unidentified intermediate.

Contemporaneously, the broader leucine biosynthetic pathway was being meticulously unraveled by S. R. Gross, R. O. Burns, and H. E. Umbarger . Their series of papers in Biochemistry in the same year detailed the subsequent steps in the pathway in Neurospora crassa and Salmonella typhimurium, including the isomerization of this compound to 3-isopropylmalic acid and its subsequent oxidative decarboxylation.

These seminal studies relied on the innovative techniques of the time, including radioisotope tracing and paper chromatography , to isolate and identify the fleeting intermediates of the metabolic pathway. The use of mutant organisms (auxotrophs) that were unable to synthesize leucine and consequently accumulated specific intermediates was also a critical tool in piecing together the sequence of enzymatic reactions.

The Leucine Biosynthesis Pathway

This compound is the first committed intermediate in the leucine-specific branch of the branched-chain amino acid biosynthetic pathway. The pathway begins with precursors from other metabolic routes and culminates in the synthesis of L-leucine.

Experimental Protocols of the Discovery Era

The elucidation of the role of this compound was dependent on a series of meticulous experimental procedures. The following protocols are reconstructed based on the methodologies described in the foundational papers of the 1960s.

Protocol 1: Preparation of Cell-Free Extracts

This procedure was fundamental for studying enzymatic reactions in a controlled, in vitro environment.

-

Organism Growth: Saccharomyces cerevisiae or Neurospora crassa were cultured in appropriate minimal media. For auxotrophic mutants, the medium was supplemented with a limiting amount of leucine to allow for initial growth.

-

Cell Harvesting: Cells were harvested in the late logarithmic phase of growth by centrifugation at approximately 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: The cell pellet was washed with a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5) and then resuspended in a minimal volume of the same buffer. Cell disruption was typically achieved by mechanical means, such as grinding with alumina (B75360) or glass beads, or by sonication.

-

Centrifugation: The resulting homogenate was subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris, yielding a clear supernatant, which served as the cell-free extract.

Protocol 2: Enzymatic Synthesis and Identification of this compound

This protocol, adapted from Strassman and Ceci (1963), demonstrates the formation of this compound from its precursors.

-

Reaction Mixture: A typical reaction mixture contained the following components in a final volume of 1.0 ml:

-

Potassium phosphate buffer (pH 7.5): 100 µmoles

-

α-Ketoisovalerate: 10 µmoles

-

Acetyl-CoA (labeled with ¹⁴C in the acetyl group): 0.5 µmoles (containing approximately 50,000 counts per minute)

-

MgCl₂: 5 µmoles

-

Cell-free extract: 0.5 ml (containing 5-10 mg of protein)

-

-

Incubation: The reaction mixture was incubated at 30°C for 1-2 hours.

-

Reaction Termination: The reaction was stopped by adding 0.1 ml of 50% trichloroacetic acid to precipitate the protein.

-

Sample Preparation: The precipitated protein was removed by centrifugation, and the supernatant was analyzed.

-

Identification by Paper Chromatography:

-

An aliquot of the supernatant was spotted onto Whatman No. 1 filter paper.

-

Known standards of suspected intermediates were spotted alongside the sample.

-

The chromatogram was developed using a solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v).

-

After drying, the paper was scanned for radioactivity to locate the product formed from the ¹⁴C-labeled acetyl-CoA.

-

The radioactive spot was compared with the position of known standards, which were visualized by spraying with a suitable indicator (e.g., bromocresol green for acidic compounds).

-

Quantitative Data from Early Studies

The pioneering studies on this compound provided initial quantitative data that were crucial for understanding the kinetics and efficiency of the enzymatic reactions. The following tables summarize some of these early findings.

| Table 1: Enzymatic Activity of 2-Isopropylmalate Synthase | |

| Parameter | Value |

| Organism | Saccharomyces cerevisiae |

| Enzyme Source | Cell-free extract |

| Substrates | α-Ketoisovalerate, ¹⁴C-Acetyl-CoA |

| Product Measured | ¹⁴C-2-Isopropylmalic acid |

| Specific Activity | ~1.5 mµmoles of product formed/hour/mg of protein |

| Data adapted from Strassman and Ceci (1963) |

| Table 2: Paper Chromatography of Leucine Biosynthesis Intermediates | |

| Compound | Approximate R_f Value * |

| α-Ketoisovalerate | 0.85 |

| This compound | 0.65 |

| 3-Isopropylmalic Acid | 0.55 |

| α-Ketoisocaproate | 0.90 |

| Leucine | 0.70 |

| Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v). R_f values are estimates based on qualitative descriptions and typical separations of similar compounds from that era. |

Conclusion

The discovery of this compound was a landmark achievement in the field of biochemistry, providing a critical piece of the puzzle in the elucidation of the leucine biosynthetic pathway. The innovative use of radioisotope tracers, chromatography, and microbial genetics by researchers in the early 1960s laid the groundwork for our current understanding of this essential metabolic route. For contemporary researchers and drug development professionals, this history not only offers a fascinating glimpse into the foundational principles of metabolic research but also highlights the enduring relevance of targeting unique biosynthetic pathways in microorganisms for the development of novel therapeutics and agrochemicals. The detailed experimental protocols and quantitative data from these seminal studies continue to serve as a valuable reference and a testament to the rigor and ingenuity of early biochemical research.

References

function of 2-isopropylmalic acid in yeast metabolism

An In-depth Technical Guide on the Core Functions of 2-Isopropylmalic Acid in Yeast Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-iPMA), also known as α-isopropylmalate (α-IPM), is a crucial intermediate metabolite in the biosynthesis of the essential amino acid leucine (B10760876) in Saccharomyces cerevisiae. Beyond its fundamental role in primary metabolism, 2-iPMA is implicated in a variety of cellular processes, including transcriptional regulation, detoxification of metal ions, and signaling pathways that govern morphological transitions in response to nutrient availability. This technical guide provides a comprehensive overview of the multifaceted functions of 2-iPMA in yeast, detailing the core biochemical pathways, regulatory networks, and associated experimental methodologies. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Core Function: Leucine Biosynthesis

The primary and most well-established function of this compound is its role as an intermediate in the biosynthesis of L-leucine. This pathway is initiated from the precursor 2-keto-isovalerate, an intermediate in valine biosynthesis.

The synthesis of leucine from 2-keto-isovalerate involves a five-step conversion process.[1] The initial step is the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate, a reaction catalyzed by 2-isopropylmalate synthase.[2] This is followed by isomerization to 3-isopropylmalate, oxidative decarboxylation to α-ketoisocaproate, and finally, transamination to yield L-leucine.[1]

Enzymatic Steps and Cellular Localization

The leucine biosynthetic pathway is compartmentalized between the mitochondria and the cytosol in S. cerevisiae.

-

Step 1: Synthesis of this compound. This reaction is catalyzed by α-isopropylmalate synthase, which exists in two isoforms encoded by the LEU4 and LEU9 (also referred to as LEU5) genes.[3][4] The reaction is as follows: Acetyl-CoA + 3-methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-isopropylmalate + CoA[2] The synthesis of 2-iPMA occurs in both the mitochondrial matrix and the cytosol.[5]

-

Step 2: Isomerization to 3-Isopropylmalate. 2-iPMA is isomerized to 3-isopropylmalate by the enzyme isopropylmalate isomerase, encoded by the LEU1 gene.[1][5] This two-step reaction involves dehydration to form an intermediate, isopropylmaleate, followed by hydration.[1] This step is exclusively cytosolic.[5]

-

Step 3: Oxidative Decarboxylation. 3-isopropylmalate is then oxidatively decarboxylated by 3-isopropylmalate dehydrogenase (encoded by the LEU2 gene) to yield α-ketoisocaproate.[1][5] This reaction is also cytosolic.[5]

-

Step 4: Transamination. The final step is the transamination of α-ketoisocaproate with glutamate (B1630785) as the amino donor, producing L-leucine and α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferases.[1]

Transport of this compound

Since the initial synthesis of 2-iPMA can occur in the mitochondria while the subsequent steps of leucine biosynthesis are cytosolic, 2-iPMA must be exported from the mitochondria.[5] The mitochondrial oxalacetate (B90230) carrier, Oac1p, has been identified as the primary transporter for 2-iPMA across the inner mitochondrial membrane, likely in exchange for oxalacetate.[5]

Visualization of the Leucine Biosynthesis Pathway

Caption: Compartmentalization of the leucine biosynthesis pathway in yeast.

Regulatory Functions of this compound

Beyond its role as a metabolic intermediate, 2-iPMA functions as a signaling molecule, primarily in the regulation of the leucine biosynthetic pathway itself.

Transcriptional Regulation via Leu3p

The expression of several genes in the leucine biosynthetic pathway, including LEU1 and LEU2, is regulated by the transcription factor Leu3p.[4] In the absence of 2-iPMA, Leu3p acts as a transcriptional repressor. However, when 2-iPMA is present, it binds to Leu3p, inducing a conformational change that converts Leu3p into a transcriptional activator.[6] This regulatory mechanism ensures that the enzymes required for later steps in the pathway are synthesized when the initial substrate, 2-iPMA, is available.

Regulation by Amino Acid Availability

The synthesis of α-isopropylmalate synthase, the first enzyme in the pathway, is subject to the "general control" of amino acid biosynthesis.[7] This means that under conditions of amino acid starvation, the expression of LEU4 is derepressed, leading to increased synthesis of 2-iPMA.[7][8]

Feedback Inhibition

The activity of α-isopropylmalate synthase is allosterically inhibited by the end product of the pathway, L-leucine.[9][10] This feedback inhibition provides a rapid mechanism to control the metabolic flux into the leucine biosynthetic pathway.

Visualization of the Regulatory Network

Caption: Regulatory network of leucine biosynthesis in yeast.

Role in Stress Response and Signaling

Recent studies have uncovered additional roles for 2-iPMA and its derivatives in cellular responses to environmental stress.

Aluminum Detoxification

Saccharomyces cerevisiae has been shown to secrete this compound into the culture medium.[11][12] This secreted 2-iPMA can chelate aluminum ions (Al³⁺), reducing their toxicity to the yeast cells.[11][12] The addition of 2-iPMA to the growth medium has been demonstrated to alleviate the growth inhibition caused by aluminum.[11] Mutant strains deficient in 2-iPMA synthesis show increased sensitivity to aluminum, highlighting the importance of this secretion for metal detoxification.[11][13]

Signaling for Invasive Growth

Under conditions of amino acid starvation, a derivative of an intermediate in the leucine pathway, 3-isopropylmalate methyl ester, is secreted by yeast.[14] This molecule acts as an autoinductive signal, promoting the transition from vegetative to invasive growth, a morphological change that allows yeast to forage for nutrients.[14] While this involves a downstream intermediate, it underscores the broader role of the leucine biosynthetic pathway in nutrient sensing and signaling.

Quantitative Data

Table 1: Kinetic Properties of α-Isopropylmalate Synthase from S. cerevisiae

| Parameter | Value | Conditions | Reference |

| Apparent Km (α-ketoisovalerate) | 16 µM | pH 7.5-8.5 | [10] |

| Apparent Km (acetyl-CoA) | 9 µM | pH 7.5-8.5 | [10] |

| Apparent Ka (K⁺) | 2 mM | - | [10] |

| Molecular Weight (no leucine) | 137,000 Da | Gel filtration | [10] |

| Molecular Weight (+ leucine) | 121,000 Da | Gel filtration | [10] |

| Leucine concentration for half-maximal inhibition | Varies with pH (increases ~10-fold from pH 7.5 to 8.5) | - | [9][10] |

Table 2: Accumulation of this compound by Leucine-Requiring Yeast Mutants

| Yeast Strain | Requirement | This compound Formed (mg/100 ml) |

| C7-2 | leucine | 74.7 |

| S2583D | leucine | 64.2 |

| S2:J82B | leucine | 36.6 |

| - | leucine and histidine | 41.9 |

| - | leucine, histidine and uracil | 32.6 |

| - | leucine, lysine, methionine, tryptophan and adenine | 13.6 |

| - | leucine, tryptophan, histidine, valine, isoleucine and adenine | 24.4 |

| - | leucine, lysine, tryptophan, histidine, valine and isoleucine | 38.4 |

| Data from Sai, T. (1967). Isopropylmalic Acid Accumulation by Leucine-requiring Yeast Mutants.[15] |

Experimental Protocols

Isolation and Identification of this compound

A common method for the isolation and identification of 2-iPMA from yeast culture medium involves a combination of chromatographic and spectroscopic techniques.

-

Anion Exchange Chromatography: The culture supernatant is first passed through an anion exchange column to separate acidic compounds, including 2-iPMA.[12]

-

High-Performance Liquid Chromatography (HPLC): The fractions containing acidic compounds are further purified by preparative HPLC using an octadecylsilane (B103800) (ODS) column.[12]

-

Spectroscopic Analysis: The purified compound is then identified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[12]

Assay of α-Isopropylmalate Synthase Activity

The activity of α-isopropylmalate synthase can be measured spectrophotometrically by monitoring the disappearance of the thioester bond of acetyl-CoA at 232 nm. The assay mixture typically contains:

-

Tris-HCl buffer

-

α-ketoisovalerate

-

Acetyl-CoA

-

KCl

-

Enzyme preparation

The reaction is initiated by the addition of the enzyme, and the decrease in absorbance is monitored over time.

Analysis of Gene Expression

The expression of genes involved in 2-iPMA metabolism, such as LEU4, LEU1, and LEU2, can be analyzed using standard molecular biology techniques.

-

RNA Isolation: Total RNA is extracted from yeast cells grown under specific conditions (e.g., amino acid starvation vs. replete medium).

-

Reverse Transcription and Quantitative PCR (RT-qPCR): The isolated RNA is reverse transcribed to cDNA, which is then used as a template for qPCR with gene-specific primers. The relative expression levels are normalized to a housekeeping gene.

-

Transcriptome Analysis (RNA-Seq): For a global view of gene expression changes, RNA sequencing can be performed.[16][17]

Visualization of Experimental Workflow

Caption: Workflow for investigating 2-iPMA's role in yeast.

Implications for Drug Development

The enzymes of the branched-chain amino acid biosynthetic pathway, including α-isopropylmalate synthase, are attractive targets for the development of antifungal agents.[18] This is because this pathway is essential for fungi but absent in animals, suggesting that inhibitors of these enzymes could have high specificity and low toxicity in humans.[18] A thorough understanding of the structure, function, and regulation of the enzymes involved in 2-iPMA metabolism is therefore critical for the rational design of novel antifungal drugs.

Conclusion

This compound is a metabolite of central importance in Saccharomyces cerevisiae, functioning not only as an essential intermediate in leucine biosynthesis but also as a key signaling molecule and a mediator of stress responses. Its synthesis and transport are tightly regulated, and its presence influences gene expression through interaction with transcriptional regulators. The multifaceted roles of 2-iPMA highlight the intricate connections between primary metabolism and cellular regulation. Further research into the diverse functions of this molecule and its associated pathways will continue to provide valuable insights into yeast physiology and may pave the way for new applications in biotechnology and medicine.

References

- 1. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Leucine biosynthesis in yeast : Identification of two genes (LEU4, LEU5) that affect α-Isopropylmalate synthase activity and evidence that LEU1 and LEU2 gene expression is controlled by α-Isopropylmalate and the product of a regulatory gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Isopropylmalate, a Leucine Biosynthesis Intermediate in Yeast, Is Transported by the Mitochondrial Oxalacetate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron regulation through the back door: iron-dependent metabolite levels contribute to transcriptional adaptation to iron deprivation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that alpha-isopropylmalate synthase of Saccharomyces cerevisiae is under the "general" control of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Alpha-isopropylmalate synthase from yeast: purification, kinetic studies, and effect of ligands on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of aluminum toxicity by this compound in the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secretion of an aluminum chelator, this compound, by the budding yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Isopropylmalic Acid and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-isopropylmalic acid, crucial intermediates in the biosynthesis of the essential amino acid L-leucine. We delve into the stereospecific nature of the enzymatic reactions involved, the distinct roles of each stereoisomer, and the potential of targeting this pathway for novel drug development, particularly in the context of antimicrobial agents. This document includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the biochemical pathways and experimental workflows.

Introduction

The biosynthesis of L-leucine is a fundamental metabolic pathway in bacteria, archaea, fungi, and plants, but absent in humans, making it an attractive target for the development of antimicrobial drugs. A key step in this pathway is the conversion of α-ketoisovalerate to α-ketoisocaproate, a process that involves a series of reactions centered around the stereoisomers of isopropylmalic acid. This compound exists as two principal diastereomers, each with specific stereoconfigurations that are recognized by the enzymes of the leucine (B10760876) biosynthesis pathway. Understanding the precise stereochemistry and the enzymatic transformations of these molecules is paramount for elucidating the intricacies of this metabolic route and for designing targeted inhibitors.

This guide will explore the structure and function of the four stereoisomers of this compound, with a focus on the biologically active (2S)-2-isopropylmalic acid (α-isopropylmalate) and (2R,3S)-3-isopropylmalic acid (β-isopropylmalate). We will examine the enzymes that catalyze their formation and interconversion—α-isopropylmalate synthase (IPMS), isopropylmalate isomerase (IPMI), and 3-isopropylmalate dehydrogenase (IPMDH)—and present the available kinetic data that underscore the high degree of stereospecificity in these reactions. Furthermore, we will discuss the significance of this pathway in the context of drug discovery and provide detailed experimental protocols for the synthesis, separation, and enzymatic analysis of these important stereoisomers.

The Stereoisomers of this compound

This compound (2-hydroxy-2-isopropylsuccinic acid) is a dicarboxylic acid with two chiral centers, giving rise to four possible stereoisomers. The nomenclature and biological relevance of the key isomers are outlined below.

-

(2S)-2-Isopropylmalic acid (α-isopropylmalate): This is the initial product of the leucine biosynthesis pathway, formed from the condensation of acetyl-CoA and α-ketoisovalerate.[1]

-

(2R,3S)-3-Isopropylmalic acid (β-isopropylmalate): This isomer is produced from the stereospecific isomerization of (2S)-2-isopropylmalic acid.[2]

The other two stereoisomers, (2R)-2-isopropylmalic acid and (2S,3R)-3-isopropylmalic acid, are not naturally occurring in the leucine biosynthesis pathway and are generally not substrates for the enzymes involved.

The Leucine Biosynthesis Pathway: A Stereochemical Perspective

The conversion of α-ketoisovalerate to α-ketoisocaproate proceeds through three key enzymatic steps, each characterized by a high degree of stereoselectivity.

Figure 1: Leucine Biosynthesis Pathway

α-Isopropylmalate Synthase (IPMS)

This enzyme (EC 2.3.3.13) catalyzes the first committed step in leucine biosynthesis: the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate and Coenzyme A.[3][4] This reaction is a primary regulatory point of the pathway, as IPMS is subject to feedback inhibition by the end product, L-leucine.[5][6] The enzyme exhibits a high degree of specificity for its substrates.

Isopropylmalate Isomerase (IPMI)

Also known as isopropylmalate dehydratase (EC 4.2.1.33), this enzyme catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate.[2] This conversion proceeds through a dehydration-hydration mechanism, involving an achiral intermediate, 2-isopropylmaleate. The enzyme contains an iron-sulfur cluster that is essential for its catalytic activity.

3-Isopropylmalate Dehydrogenase (IPMDH)

This NAD+-dependent enzyme (EC 1.1.1.85) catalyzes the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to α-ketoisocaproate, producing NADH and CO2 in the process.[7][8] The reaction is highly specific for the (2R,3S) stereoisomer of 3-isopropylmalate.[9]

Quantitative Data

Table 1: Kinetic Parameters for α-Isopropylmalate Synthase (IPMS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Acetyl-CoA | 40 ± 5 | 1.8 ± 0.1 | [10] |

| Mycobacterium tuberculosis | α-Ketoisovalerate | 20 ± 3 | 1.8 ± 0.1 | [10] |

Table 2: Kinetic Parameters for 3-Isopropylmalate Dehydrogenase (IPMDH)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Arabidopsis thaliana (AtIPMDH2) | (2R,3S)-3-Isopropylmalate | 9.2 ± 1.2 | 9.05 | [11] |

| Thermus thermophilus | (2R,3S)-3-Isopropylmalate | 26 ± 3 | 12.8 ± 0.5 | [12] |

Table 3: Inhibition of α-Isopropylmalate Synthase (IPMS) by Leucine Stereoisomers

| Organism | Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Mycobacterium tuberculosis | L-Leucine | 12 ± 1 | Non-competitive (slow-onset) | [5] |

| Corynebacterium glutamicum | L-Leucine | ~200 (IC50) | Feedback Inhibition | [13] |

Significance in Drug Development

The absence of the leucine biosynthesis pathway in humans makes the enzymes involved prime targets for the development of novel antimicrobial agents with high selectivity and potentially low toxicity.[14] By designing molecules that mimic the stereochemistry of the natural substrates or intermediates, it is possible to develop potent and specific inhibitors.

-

α-Isopropylmalate Synthase (IPMS) Inhibitors: As the first committed step and a key regulatory point, IPMS is an attractive target. Inhibitors could be designed as analogs of α-ketoisovalerate, acetyl-CoA, or the product, (2S)-2-isopropylmalate. The allosteric site for L-leucine also presents an opportunity for the development of non-competitive inhibitors.

-

Isopropylmalate Isomerase (IPMI) Inhibitors: The unique iron-sulfur cluster and the multi-step reaction mechanism of IPMI offer several avenues for inhibitor design. Analogs of the substrates or the planar intermediate, 2-isopropylmaleate, could be effective.

-

3-Isopropylmalate Dehydrogenase (IPMDH) Inhibitors: Inhibitors targeting IPMDH could be designed as structural mimics of (2R,3S)-3-isopropylmalate.

The stereochemistry of any potential inhibitor is critical. A successful drug candidate must have the correct three-dimensional structure to bind effectively to the active or allosteric site of the target enzyme.

Experimental Protocols

Stereoselective Synthesis of this compound Stereoisomers

A detailed, readily reproducible protocol for the stereoselective synthesis of all four stereoisomers of this compound is not available in a single source. However, principles of stereoselective synthesis can be applied. For example, the synthesis of specific stereoisomers can be achieved using chiral auxiliaries or asymmetric catalysis. A chemoenzymatic approach has been described for the synthesis of related chiral dihydroxy acids, which could be adapted.[15]

Figure 2: General Synthetic Workflow

Separation of Stereoisomers by Chiral HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and diastereomers. While a specific, validated method for all four stereoisomers of this compound is not published, a general approach can be outlined.

Principle: The chiral stationary phase creates a chiral environment, leading to the formation of transient diastereomeric complexes between the analyte stereoisomers and the CSP. These complexes have different stabilities, resulting in different retention times and thus separation.

General Protocol:

-

Column Selection: A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Screening several different chiral columns is often necessary to find one that provides adequate resolution.[16][17]

-

Mobile Phase: The choice of mobile phase depends on the column and the analyte. For polar, acidic compounds like this compound, a polar organic or reversed-phase mobile phase is typically used. For example, a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or acetonitrile/water with a buffer for reversed-phase.[18]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for dicarboxylic acids that lack a strong chromophore.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Enzyme Assays

Principle: The activity of IPMS can be monitored by measuring the rate of Coenzyme A (CoA) release using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTP), which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically.[10]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (e.g., 10 mM), KCl (e.g., 50 mM), acetyl-CoA (saturating concentration), α-ketoisovalerate (varied concentrations), and DTP (e.g., 100 µM).

-

Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 25 °C) and initiate the reaction by adding the enzyme.

-

Measurement: Monitor the increase in absorbance at 324 nm (for DTP) over time using a spectrophotometer.

-

Calculation: Calculate the initial velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product (for the DTP-CoA adduct, ε324 = 19,800 M-1cm-1).

-

Kinetics: Determine the Km and Vmax by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Principle: The activity of IPMI can be measured by monitoring the formation of the intermediate, 2-isopropylmaleate, which has a double bond that absorbs UV light at 235 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5) and (2S)-2-isopropylmalate (varied concentrations).

-

Initiation: Equilibrate the mixture at the desired temperature and initiate the reaction by adding the enzyme.

-

Measurement: Monitor the increase in absorbance at 235 nm over time.

-

Calculation: Calculate the initial velocity using the molar extinction coefficient of 2-isopropylmaleate (ε235 ≈ 4,500 M-1cm-1).

-

Kinetics: Determine the kinetic parameters as described for IPMS.

Principle: The activity of IPMDH is monitored by measuring the rate of NAD+ reduction to NADH, which can be followed by the increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2 (e.g., 1 mM), NAD+ (saturating concentration), and (2R,3S)-3-isopropylmalate (varied concentrations).

-

Initiation: Equilibrate the mixture at the desired temperature (e.g., 25 °C) and initiate the reaction by adding the enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

-

Calculation: Calculate the initial velocity using the molar extinction coefficient of NADH (ε340 = 6,220 M-1cm-1).

-

Kinetics: Determine the kinetic parameters as described for IPMS.

Figure 3: General Enzyme Assay Workflow

Conclusion

The stereoisomers of this compound are central to the biosynthesis of L-leucine, a pathway that is essential for many microorganisms but absent in humans. The enzymes of this pathway exhibit a remarkable degree of stereospecificity, exclusively recognizing and transforming the (2S)- and (2R,3S)-isomers. This stereochemical fidelity underscores the importance of three-dimensional structure in biological recognition and catalysis. The essential nature of this pathway in pathogens makes it a promising target for the development of new antimicrobial drugs. A thorough understanding of the stereochemistry of the substrates and the mechanisms of the enzymes is crucial for the rational design of potent and selective inhibitors. This technical guide has provided a detailed overview of the current knowledge in this field, including quantitative data and experimental protocols, to aid researchers in their efforts to further explore this important metabolic pathway and its potential for therapeutic intervention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. EC 4.2.1.33 [iubmb.qmul.ac.uk]

- 3. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nipgr.ac.in [nipgr.ac.in]

- 7. 3-Isopropylmalate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis on the substrate specificity of 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient kinetic studies reveal isomerization steps along the kinetic pathway of Thermus thermophilus 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

Enzymatic Synthesis of 2-Isopropylmalic Acid: A Technical Guide to 2-Isopropylmalate Synthase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 2-isopropylmalic acid, a key step in the biosynthesis of the essential amino acid leucine (B10760876), catalyzed by the enzyme 2-isopropylmalate synthase (IPMS). This document details the enzyme's kinetics, optimal reaction conditions, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for enzyme purification and activity assays, and visualizes key pathways and workflows to support research and development in areas targeting this crucial enzyme.

Introduction

2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (EC 2.3.3.13), is a crucial enzyme that catalyzes the first committed step in the leucine biosynthetic pathway.[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making IPMS an attractive target for the development of novel antimicrobial agents and herbicides.[1] The enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate.[1] IPMS is an allosteric enzyme, primarily regulated by feedback inhibition from the end-product of the pathway, L-leucine.[3][4] Understanding the intricacies of IPMS function is paramount for harnessing its potential in various biotechnological and pharmaceutical applications.

Enzymatic Reaction and Structure

2-Isopropylmalate synthase catalyzes the following chemical reaction:

acetyl-CoA + 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) + H₂O ⇌ (2S)-2-isopropylmalate + CoA[5]

Structurally, IPMS is typically a dimeric enzyme, with each monomer consisting of two major domains: an N-terminal catalytic domain with a TIM barrel conformation and a C-terminal regulatory domain.[1] These two domains are connected by a flexible hinge region. The binding of the allosteric inhibitor, L-leucine, to the C-terminal regulatory domain induces a conformational change that inhibits the catalytic activity of the N-terminal domain.[3][6]

Quantitative Data on 2-Isopropylmalate Synthase

The kinetic properties of 2-isopropylmalate synthase have been characterized in a variety of organisms. The following table summarizes key quantitative data, including Michaelis constants (Km) for the substrates acetyl-CoA and α-ketoisovalerate, the turnover number (kcat), maximal velocity (Vmax), and the inhibition constant (Ki) for the allosteric inhibitor L-leucine.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/g) | Inhibitor | Ki (µM) | Optimal pH | Optimal Temp (°C) | Metal Cofactor | Reference |

| Saccharomyces cerevisiae | α-Ketoisovalerate | 16 | - | - | L-Leucine | - | 7.5-8.5 | - | K⁺ | [7] |

| Acetyl-CoA | 9 | - | - | [7] | ||||||

| Arabidopsis thaliana (IPMS2) | 2-Oxoisovalerate | 279 | 2.3 | 2200 | L-Leucine | - | ~8.5 | - | Mg²⁺, Mn²⁺ | [8] |

| Acetyl-CoA | 16 | 1.9 | 1800 | [8] | ||||||

| Mycobacterium tuberculosis | α-Ketoisovaleric acid | - | - | - | L-Leucine | - | 8.5 | 37 | Mg²⁺, Mn²⁺, K⁺ | [5] |

| Acetyl-CoA | - | - | - | [5] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Purification of Recombinant 2-Isopropylmalate Synthase

This protocol describes a general method for the purification of His-tagged 2-isopropylmalate synthase expressed in E. coli.

Materials:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose (B213101) resin

-

DNase I

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant IPMS in ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the lysate on ice to further disrupt the cells and reduce viscosity. Add DNase I to the lysate. Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA agarose column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged IPMS from the column using Elution Buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Activity Assay of 2-Isopropylmalate Synthase

The activity of 2-isopropylmalate synthase is commonly measured by detecting the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of DTNB with the free sulfhydryl group of CoA produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10][11]

Materials:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

DTNB Solution: 10 mM DTNB in Reaction Buffer

-

Acetyl-CoA solution (e.g., 10 mM)

-

α-Ketoisovalerate solution (e.g., 10 mM)

-

Purified 2-isopropylmalate synthase

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing Reaction Buffer, DTNB solution, acetyl-CoA, and α-ketoisovalerate at their desired final concentrations.

-

Initiate Reaction: Start the reaction by adding a known amount of purified 2-isopropylmalate synthase to the reaction mixture.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[9]

Visualizations

Leucine Biosynthesis and Feedback Regulation

The synthesis of leucine is tightly regulated through a feedback inhibition mechanism where the final product, leucine, allosterically inhibits the activity of the first enzyme in the pathway, 2-isopropylmalate synthase.

Caption: Leucine biosynthesis pathway showcasing feedback inhibition of 2-isopropylmalate synthase by leucine.

Experimental Workflow for IPMS Characterization

The following diagram outlines a typical experimental workflow for the characterization of 2-isopropylmalate synthase.

Caption: A standard workflow for the cloning, expression, purification, and characterization of 2-isopropylmalate synthase.

Allosteric Regulation of 2-Isopropylmalate Synthase

This diagram illustrates the logical relationship of allosteric inhibition of IPMS by leucine.

Caption: Allosteric inhibition of IPMS, where leucine binding to the regulatory domain inhibits the catalytic domain.

References

- 1. proteopedia.org [proteopedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. microbenotes.com [microbenotes.com]

- 5. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]

- 6. Loss of allosteric regulation in α-isopropylmalate synthase identified as an antimicrobial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. broadpharm.com [broadpharm.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. interchim.fr [interchim.fr]

The intricate Regulation of 2-Isopropylmalic Acid Production in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the biosynthesis of 2-isopropylmalic acid in bacteria. As the committed step in the leucine (B10760876) biosynthetic pathway, the production of this key intermediate is tightly controlled through a sophisticated interplay of enzymatic feedback inhibition and genetic regulation. Understanding these regulatory networks is paramount for advancements in metabolic engineering, antibiotic development, and the production of valuable branched-chain amino acids.

The Central Role of α-Isopropylmalate Synthase (LeuA)

The biosynthesis of this compound is catalyzed by the enzyme α-isopropylmalate synthase (IPMS), also known as 2-isopropylmalate synthase or LeuA.[1][2][3] This enzyme facilitates the condensation of α-ketoisovalerate and acetyl-CoA to form (2S)-2-isopropylmalate.[2][3] This reaction represents the first irreversible step dedicated to the synthesis of leucine, making LeuA a critical control point in the pathway.[4][5][6] The leucine biosynthetic pathway is essential for bacteria, fungi, and plants, but absent in animals, rendering it an attractive target for the development of novel antimicrobial agents.[1]

Allosteric Feedback Inhibition: A Primary Regulatory Mechanism

The primary mechanism for the rapid control of this compound production is the allosteric feedback inhibition of LeuA by the final product of the pathway, L-leucine.[4][6][7] This regulation allows the cell to efficiently modulate the metabolic flux in response to the availability of leucine.

Structural Basis of Inhibition

Bacterial α-isopropylmalate synthase is typically a homodimeric enzyme, with each monomer comprising two main domains: an N-terminal catalytic domain and a C-terminal regulatory domain.[1][7] The binding site for the allosteric inhibitor, L-leucine, is located within this C-terminal regulatory domain, over 50 Å away from the active site in the N-terminal domain.[7] The binding of leucine to the regulatory domain induces a conformational change in the enzyme, which is transmitted to the active site, thereby inhibiting its catalytic activity.[7] This long-range communication between the regulatory and catalytic domains is a hallmark of allosteric regulation.

Kinetics of Leucine Inhibition

Kinetic studies have revealed that the feedback inhibition of LeuA by L-leucine is characterized by a slow-onset, noncompetitive mechanism with respect to the substrate α-ketoisovalerate.[4][6] This indicates that leucine can bind to both the free enzyme and the enzyme-substrate complex. The slow-onset nature of the inhibition suggests a two-step process: an initial rapid binding of leucine followed by a slower isomerization of the enzyme-inhibitor complex to a more tightly bound state.[4]

Table 1: Kinetic Parameters of α-Isopropylmalate Synthase and its Inhibition by L-Leucine

| Organism | Enzyme | Substrate | Apparent Km (μM) | Inhibitor | Ki (μM) | Kii (μM) | IC50 (mM) | Reference |

| Saccharomyces sp. | α-Isopropylmalate Synthase | α-Ketoisovalerate | 16 | L-Leucine | - | - | - | [8] |

| Saccharomyces sp. | α-Isopropylmalate Synthase | Acetyl-CoA | 9 | L-Leucine | - | - | - | [8] |

| Mycobacterium tuberculosis | α-Isopropylmalate Synthase | - | - | L-Leucine | 17 ± 8 | 22 | - | [6] |

| Corynebacterium glutamicum | α-Isopropylmalate Synthase | - | - | L-Leucine | 0.4 | - | 0.4 | [9][10] |

Note: '-' indicates data not available in the cited sources.

Transcriptional Regulation of the leu Operon

In addition to enzymatic feedback inhibition, the production of this compound is also controlled at the genetic level through the regulation of the leu operon, which encodes the enzymes of the leucine biosynthetic pathway.

Transcription Attenuation

A common mechanism for regulating the leu operon in bacteria such as Bacillus subtilis and Escherichia coli is transcription attenuation.[11][12] This process occurs in the 5' leader region of the operon's mRNA. When leucine is abundant, the ribosome translating the leader peptide does not stall at the leucine codons. This allows for the formation of a terminator hairpin structure in the mRNA, leading to premature termination of transcription.[11] Conversely, when leucine is scarce, the ribosome stalls at the leucine codons, preventing the formation of the terminator hairpin and allowing transcription of the downstream structural genes, including leuA, to proceed.[11]

In Bacillus subtilis, the steady-state level of mRNA downstream of the terminator was found to be 14-fold higher in cells limited for leucine compared to cells grown with excess leucine.[11][13]

Global Regulatory Networks

In some bacteria, the regulation of the ilv-leu operon, which is involved in the biosynthesis of branched-chain amino acids, is integrated into broader metabolic networks. For instance, in Bacillus subtilis, the global regulators TnrA and CodY also play a role in the transcriptional control of this operon in response to nitrogen availability and the intracellular concentrations of branched-chain amino acids, respectively.[14]

Experimental Protocols

α-Isopropylmalate Synthase Enzyme Assay (Steady-State Kinetics)

This protocol is a generalized procedure based on methods described for characterizing α-isopropylmalate synthase activity.

Objective: To determine the kinetic parameters of α-isopropylmalate synthase.

Materials:

-

Purified α-isopropylmalate synthase (LeuA)

-

α-Ketoisovalerate (substrate)

-

Acetyl-CoA (substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, a fixed concentration of one substrate (e.g., α-ketoisovalerate), and varying concentrations of the other substrate (acetyl-CoA).

-

Add DTNB to the reaction mixture. DTNB reacts with the free CoA produced during the reaction to generate a colored product that can be monitored spectrophotometrically at 412 nm.

-

Initiate the reaction by adding a known amount of purified LeuA enzyme.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

-

Repeat steps 1-5 for a range of substrate concentrations.

-

For inhibition studies, include varying concentrations of L-leucine in the reaction mixture.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use appropriate models (e.g., noncompetitive inhibition) to determine Ki and Kii.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound in bacterial culture supernatants.

Objective: To quantify the concentration of this compound produced by bacteria.

Materials:

-

Bacterial culture supernatant

-

This compound standard

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol)

-

Detector (e.g., UV detector at a low wavelength or a mass spectrometer)

Procedure:

-

Prepare a standard curve by running known concentrations of this compound through the HPLC system.

-

Harvest bacterial cells by centrifugation and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Inject a known volume of the filtered supernatant onto the HPLC column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Detect the this compound peak based on its retention time, which should match that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.[15]

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed in this guide.

Caption: Allosteric feedback inhibition of α-isopropylmalate synthase by L-leucine.

Caption: Transcriptional attenuation mechanism of the leu operon.

Caption: Experimental workflow for determining enzyme kinetic parameters.

References

- 1. proteopedia.org [proteopedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Leucine synthesis in Corynebacterium glutamicum: enzyme activities, structure of leuA, and effect of leuA inactivation on lysine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of the ilv-leu operon of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of leu operon expression in Escherichia coli by a transcription attenuation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Negative Transcriptional Regulation of the ilv-leu Operon for Biosynthesis of Branched-Chain Amino Acids through the Bacillus subtilis Global Regulator TnrA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Degradation Pathway of 2-Isopropylmalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylmalic acid is a key metabolic intermediate primarily recognized for its essential role in the biosynthesis of the branched-chain amino acid, leucine (B10760876).[1][2] While not typically associated with a dedicated catabolic pathway for energy production, its "degradation" is a critical step in the anabolic sequence leading to leucine. This process involves a series of enzymatic conversions that transform this compound into a precursor for the final transamination step of leucine synthesis. Understanding this pathway is crucial for research in metabolic engineering, herbicide development, and for professionals in drug development targeting microbial amino acid synthesis.[3] This technical guide provides an in-depth overview of the core degradation pathway of this compound, including quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Degradation Pathway of this compound

The degradation of this compound is a two-step enzymatic process that is part of the leucine biosynthesis pathway. The process begins with the isomerization of this compound to its β-isomer, 3-isopropylmalic acid, followed by an oxidative decarboxylation to yield α-ketoisocaproate.

Step 1: Isomerization of this compound to 3-Isopropylmalic Acid

The initial step in the degradation of this compound is its conversion to 3-isopropylmalic acid. This reversible isomerization reaction is catalyzed by the enzyme 3-isopropylmalate dehydratase (EC 4.2.1.33), also known as isopropylmalate isomerase.[1][4] This enzyme is homologous to aconitase and facilitates the reaction through a dehydration-rehydration mechanism.

Step 2: Oxidative Decarboxylation of 3-Isopropylmalic Acid

The subsequent and irreversible step is the oxidative decarboxylation of 3-isopropylmalic acid to α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate). This reaction is catalyzed by the NAD+-dependent enzyme 3-isopropylmalate dehydrogenase (EC 1.1.1.85).[5][6] This step is a critical regulatory point in the leucine biosynthesis pathway. The resulting α-ketoisocaproate can then be transaminated to form L-leucine.

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in the degradation of this compound.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | Optimal pH | Reference |

| 3-Isopropylmalate Dehydrogenase | Arabidopsis thaliana (AtIPMDH2) | 3-Isopropylmalate | 9.2 | 543 | - | [6][7] |

| 3-Isopropylmalate Dehydrogenase | Arabidopsis thaliana (AtIPMDH3) | 3-Isopropylmalate | 9.2 | 543 | - | [6] |

| 3-Isopropylmalate Dehydrogenase | Pisum sativum (pea) | 3-Isopropylmalate | 18 | - | 7.8 - 9.1 | [3] |

| 3-Isopropylmalate Dehydrogenase | Pisum sativum (pea) | NAD⁺ | 40 | - | 7.8 - 9.1 | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to study the degradation pathway of this compound.

Protocol 1: Enzyme Activity Assay for 3-Isopropylmalate Dehydrogenase

This protocol is adapted from studies on plant 3-isopropylmalate dehydrogenases.[7]

Objective: To determine the kinetic parameters of 3-isopropylmalate dehydrogenase.

Materials:

-

Purified 3-isopropylmalate dehydrogenase

-

3-isopropylmalate (substrate)

-

NAD⁺ (cofactor)

-

Tricine-KOH buffer (pH 8.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tricine-KOH buffer, NAD⁺, and the enzyme solution.

-

Initiate the reaction by adding varying concentrations of 3-isopropylmalate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the K_m and V_max values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

The k_cat can be calculated by dividing V_max by the enzyme concentration.

Protocol 2: Protein Expression and Purification of 3-Isopropylmalate Dehydrogenase

This protocol is a general method based on techniques described for the purification of recombinant plant IPMDHs.[7]

Objective: To obtain highly pure 3-isopropylmalate dehydrogenase for enzymatic studies.

Materials:

-

E. coli expression system (e.g., BL21(DE3)) containing the expression vector with the IPMDH gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Nickel-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

SDS-PAGE analysis equipment.

Procedure:

-

Grow the transformed E. coli cells in LB medium at 37°C to an OD_600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Nickel-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IPMDH with elution buffer.

-

Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

-

Assess the purity of the protein by SDS-PAGE.

Protocol 3: Metabolite Analysis by HPLC-Mass Spectrometry

This protocol outlines the general steps for identifying and quantifying this compound and its related metabolites.[8]

Objective: To detect and measure the levels of this compound and other pathway intermediates in biological samples.

Materials:

-

Biological sample (e.g., cell extract, plant tissue extract).

-

Quenching solution (e.g., cold methanol).

-

Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Reversed-phase C18 column.

-

Mass spectrometer (e.g., Ion Trap or Orbitrap).

-

Authentic standards of this compound and 3-isopropylmalic acid.

Procedure:

-

Rapidly quench the metabolic activity in the biological sample using a cold quenching solution.

-

Extract the metabolites using a suitable extraction solvent.

-

Centrifuge the sample to pellet any precipitates and collect the supernatant.

-

Analyze the supernatant by injecting it into the HPLC-MS system.

-

Separate the metabolites on the C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the metabolites using the mass spectrometer in negative ionization mode.

-

Identify this compound and 3-isopropylmalic acid by comparing their retention times and mass spectra with those of the authentic standards.

-

Quantify the metabolites by generating a standard curve with known concentrations of the authentic standards.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for enzyme analysis.

Caption: The enzymatic conversion of this compound to L-leucine.

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

- 1. Isopropylmalic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Isopropylmalate dehydratase - Wikipedia [en.wikipedia.org]

- 5. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.uniurb.it [ora.uniurb.it]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 2-Isopropylmalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-isopropylmalic acid. This compound is a key intermediate in the biosynthesis of leucine (B10760876) and is found in various biological matrices, including fermentation broths, cell cultures, and food products like wine.[1][2] This document provides a comprehensive protocol for sample preparation and HPLC analysis using a reversed-phase C18 column with UV detection, making it accessible to a wide range of laboratories. The method is suitable for researchers in metabolic engineering, microbiology, and food science, as well as professionals in drug development monitoring fermentation processes.

Introduction

This compound (2-IPMA) is a dicarboxylic acid that plays a crucial role as an intermediate in the biosynthesis of the essential amino acid leucine.[2] Its quantification is vital for studying metabolic pathways, optimizing fermentation processes for amino acid production, and for quality control in food and beverage industries.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of organic acids.[5] This application note presents a validated HPLC-UV method for the determination of 2-IPMA, offering a balance of sensitivity, selectivity, and accessibility.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic aqueous buffer and an organic modifier (methanol). The acidic mobile phase, with a pH below the pKa of this compound (approximately 3.63), ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar C18 column.[6] Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance. Quantification is based on the peak area of this compound, which is proportional to its concentration in the sample.

Materials and Reagents

-

Chemicals and Solvents

-

This compound analytical standard (≥97.5% purity)

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic (KH₂PO₄) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm resistivity)

-

Acetonitrile (B52724) (HPLC grade, for sample clean-up if necessary)

-

-

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-